molecular formula C15H18FNO4 B13047182 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13047182
M. Wt: 295.31 g/mol
InChI Key: JISDVYVXMAUQHB-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 214139-26-1) is a fluorinated indene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular weight is 277.32 g/mol, and it is commercially available as a solid with 95% purity . The compound’s synthesis likely involves Boc protection of the amino group and fluorination at the indene core, as inferred from analogous methods in patent literature .

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JISDVYVXMAUQHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum.

Mechanism of Action

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 2,3-dihydro-1H-indene-1-carboxylic acid derivatives. Key analogs include:

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid
  • Structure: Lacks the Boc-amino group but retains the fluorine at position 6 and the carboxylic acid.
  • Properties: Smaller molecular weight (193.17 g/mol) due to absence of the Boc group. The fluorine atom enhances acidity compared to non-fluorinated analogs.
  • Applications : Used in fluorescent probes and pharmaceutical intermediates .
1-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid
  • Structure : Features a methoxy group at position 4 instead of fluorine at position 5.
  • Properties : Methoxy is electron-donating, altering electronic distribution and solubility compared to the electron-withdrawing fluorine. Molecular weight is higher (291.34 g/mol) due to the methoxy group .
  • Synthetic Relevance : Demonstrates how substituent position (4 vs. 6) affects reactivity in coupling reactions.
(S)-2,3-Dihydro-1H-indene-1-carboxylic Acid
  • Structure : Chiral analog without fluorine or Boc groups.
  • Properties : Highlights the role of stereochemistry in biological activity. Enantiopure forms are critical in drug design .
1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives
  • Structure : Contains geminal difluorine and nitro groups.
  • Synthetic Route: Uses bromine fluoride (BrF) for difluorination, a method distinct from monofluorination in the target compound .
  • Reactivity : Nitro groups introduce additional steric and electronic effects compared to carboxylic acids.

Key Observations :

  • Fluorine vs. Methoxy : The 6-fluoro substituent increases acidity and metabolic stability compared to the 4-methoxy analog, making it more suitable for bioactive molecules .
  • Boc Protection : The Boc group in the target compound enables selective deprotection during peptide synthesis, a feature absent in simpler analogs .
  • Synthetic Complexity: Difluoro-nitro derivatives require specialized fluorination agents (e.g., BrF), whereas monofluorination in the target compound may use milder conditions .

Pharmacological and Industrial Relevance

  • Target Compound : Primarily used as a protected intermediate in drug discovery. Its fluorine atom enhances binding affinity in target proteins, as seen in related sulfonamide clinical candidates (e.g., LY186641, which showed dose-dependent toxicity in phase I trials) .
  • Safety Profile : Unlike LY186641 (a sulfonamide linked to methemoglobinemia ), the carboxylic acid core of the target compound may reduce such risks, though specific toxicology data are lacking.
  • Market Availability : Sold by suppliers like CymitQuimica for research purposes, emphasizing its role in early-stage development .

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